molecular formula C13H11NO4S B2636632 4-((Tosyloxy)imino)cyclohexa-2,5-dienone CAS No. 7204-03-7

4-((Tosyloxy)imino)cyclohexa-2,5-dienone

Cat. No. B2636632
CAS RN: 7204-03-7
M. Wt: 277.29
InChI Key: KUXKEBKTKWGCSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been disclosed . This process involves the cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been reported . This reaction can lead to the formation of cyclopropa[cd]indole derivatives .

Scientific Research Applications

  • Base-Catalyzed Reactions : 4-((Tosyloxy)imino)cyclohexa-2,5-dienone and its derivatives, such as substituted 4-nitrocyclohexa-2,5-dienones, are involved in base-catalyzed reactions. These compounds can yield various products like 6-hydroxycyclohexa-2,4-dienones under mild conditions (Hartshorn, Martyn, Vaughan, & Wright, 1983).

  • Synthesis of Quinols : Quinols, including 4-acetyloxy variants of cyclohexa-2,5-dienone, have been isolated from natural sources like Ajuga parviflora. These compounds have potential applications in medicinal chemistry and natural product synthesis (Muhammad, Ahmad, Nawaz, Ullah, & Malik, 1999).

  • Generation of Dienone Tautomers : Dienone tautomers, including 4-alkoxycyclohexa-2,5-dienones, are generated through Ag ion-mediated reactions. These compounds exhibit susceptibility to prototropic rearrangement and are useful in various organic synthesis pathways (Omura, 1996).

  • Synthesis of Imino-, Hydrazono-, and Azino-Dienylidene Systems : Imino-, hydrazono-, and azino-2,5-cyclohexadienylidene systems, based on reactions of dienones like 4-methyl-4-trichloromethylcyclohexa-2,5-dienone, are synthesized for applications in creating metallocomplexes. These systems are pivotal in the development of mixed-ligand metallocomplexes (Nikanorov et al., 1997).

  • Anodic Oxidation in Organic Synthesis : Cyclohexa-2,5-dienones undergo anodic oxidation in the presence of nucleophiles, providing a synthetic route to various substituted dienones. This process has relevance in the synthesis of complex organic molecules (Ronlán & Parker, 1971).

  • Photocycloadditions and Rearrangements : Photocycloadditions of dienones with ketenimines result in the formation of adducts, which undergo Lewis-acid catalyzed rearrangements. This process is significant in the study of reaction mechanisms and synthesis of organic compounds (Ogino, Yamashina, Matsumoto, & Kozuka, 1979).

  • Synthesis of Tricarbonyliron Cyclohexa-2,4-dienone Complexes : Tricarbonyliron cyclohexa-2,4-dienone complexes are synthesized from tosylhydrazones of dienone complexes. These complexes have applications in the synthesis of phenolic tautomers and various cyclic compounds (Franck-Neumann, Geoffroy, & Gassmann, 2002).

  • Bioactivity of Benzohydrazide Derivatives : Synthesis and bioactivity studies of benzohydrazide derivatives of cyclohexa-2,5-dienone show potential applications in agriculture and pest control due to their insecticidal and anti-nematode activities (Konovalova, Avdeenko, Lubenets, & Novikov, 2020).

  • Synthesis of Tropones and Related Compounds : Cyclohexa-2,5-dienone derivatives are used in the synthesis of tropones, tropolones, and other less substituted compounds. This highlights its role in the synthesis of complex organic structures (Barbier, Barton, Devys, & Topgi, 1987).

  • Formation of Diphenyl Ethers : Cyclohexa-2,5-dienones are involved in the formation of diphenyl ethers through acid-catalyzed reactions, indicating their role in complex organic syntheses and mechanisms (Karhu, 1981).

Future Directions

The future directions for the study of similar compounds involve the synthesis of symmetrical bis-cyclohexadienones, in which two units of chromophores are linked via varying lengths of carbon tether . These types of compounds may be envisaged as a molecular measuring rod for nucleophilic functionalities on a polypeptide or DNA fragment .

properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXKEBKTKWGCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Tosyloxy)imino)cyclohexa-2,5-dienone

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